2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a hydroxy(phenyl)methyl group. The fluorophenyl group is introduced through a substitution reaction, and the final acetamide moiety is added via an amidation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the acetamide moiety would produce an amine derivative.
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiophene ring may contribute to electronic properties that affect biological activity. The acetamide moiety can participate in hydrogen bonding, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-((5-(methyl(phenyl)methyl)thiophen-2-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiophene ring and the acetamide moiety also provides distinct electronic and steric properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-16-8-6-14(7-9-16)12-19(23)22-13-17-10-11-18(25-17)20(24)15-4-2-1-3-5-15/h1-11,20,24H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWBWNPMSZMIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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